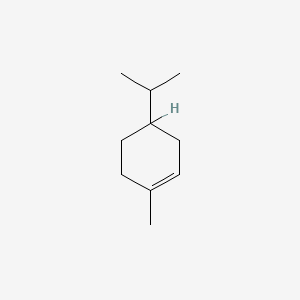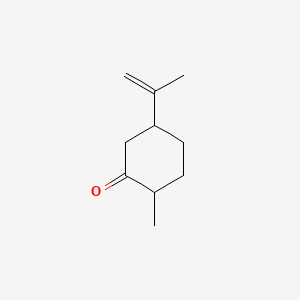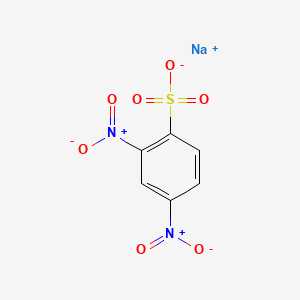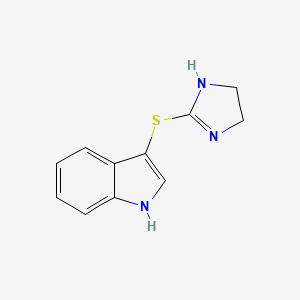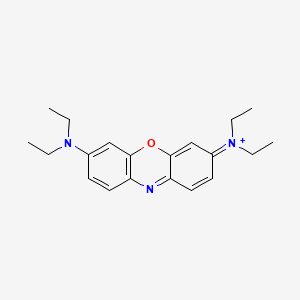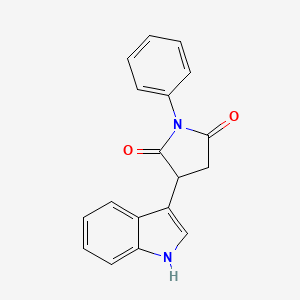
3-(1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione is a member of pyrrolidines.
Scientific Research Applications
Enzyme Inhibition
3-phenylpyrrolidine-2, 5-diones, including compounds similar to 3-(1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione, have been investigated as potential inhibitors of the steroid sulphatase enzyme. For instance, specific derivatives have shown inhibitory effects on steroid sulphatase from human placenta, indicating potential applications in regulating steroid hormone levels (Hassanzadeh, Smith, & Nicholls, 2006).
Antimicrobial Properties
Derivatives of 3-phenylpyrrolidine-2,5-dione have exhibited promising in vitro antifungal activities. For example, certain compounds have shown significant inhibitory activities against a broad spectrum of fungi, suggesting their potential as novel fungicides (Cvetković et al., 2019).
Anticancer Activity
Compounds structurally related to 3-(1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione have been synthesized and evaluated for their anticancer activities. Some of these compounds, particularly those modified at specific positions, have shown comparable or higher activity against certain cancer cells than established drugs like 5-Fluorouracil, highlighting their potential as cancer inhibitory agents (Li Zi-cheng, 2013).
Corrosion Inhibition
Indoline compounds, which include structures similar to 3-(1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione, have been studied for their effectiveness in inhibiting corrosion. These compounds have shown potential in protecting steel surfaces in acidic environments, indicating their utility in industrial applications (Yadav, Sarkar, & Purkait, 2015).
Photochromic Properties
Some derivatives of 3-phenylpyrrolidine-2,5-dione demonstrate interesting photochromic properties. These compounds have been shown to undergo reversible changes in their absorption characteristics upon exposure to light, which could be utilized in developing materials for optical storage and other photonic applications (Balenko et al., 2010).
Amyloid Detection
Unsymmetric indolylmaleimides, which are structurally related to 3-(1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione, have been used for the detection of amyloid fibrils. These compounds exhibit high selectivity for amyloid fibrils, suggesting their potential application in diagnosing conditions like Alzheimer's disease (Nakazono et al., 2014).
properties
Product Name |
3-(1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione |
|---|---|
Molecular Formula |
C18H14N2O2 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H14N2O2/c21-17-10-14(15-11-19-16-9-5-4-8-13(15)16)18(22)20(17)12-6-2-1-3-7-12/h1-9,11,14,19H,10H2 |
InChI Key |
YSZCDIFFVAZIBE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



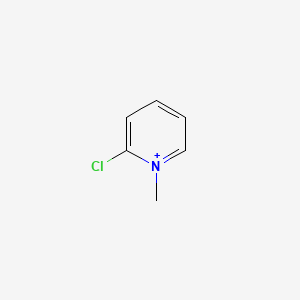
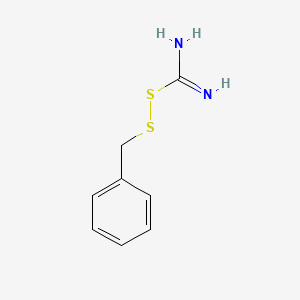
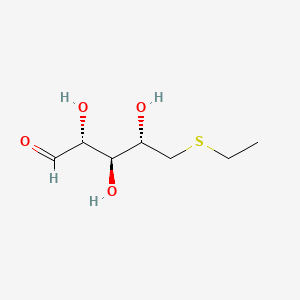
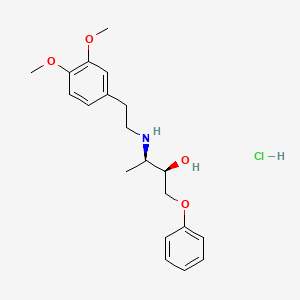
![5-[(1-Phenylcyclohexyl)amino]pentanoic acid](/img/structure/B1202629.png)
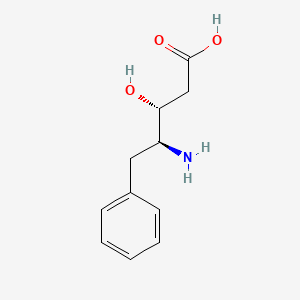
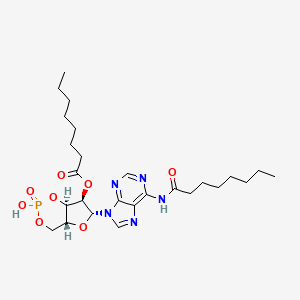
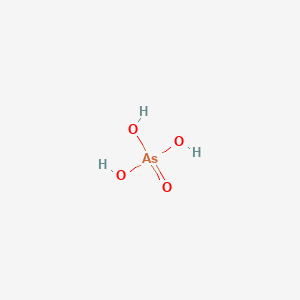
![10-[4-(Dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-7-[4-(dimethylamino)-6-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-2-methyloxan-3-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1202636.png)
